molecular formula C20H21ClFN5O B279651 N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B279651
M. Wt: 401.9 g/mol
InChI Key: JEFAQXDDIBDQAD-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.

Mechanism of Action

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 selectively inhibits the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide protein by binding to a specific site on the protein, known as the regulatory domain. This prevents the this compound protein from opening and allowing chloride ions to pass through the cell membrane. N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been shown to be highly selective for the this compound protein, and does not affect other chloride channels or ion transporters.
Biochemical and Physiological Effects:
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 can increase the stability of mutant this compound proteins, and can also reduce the activity of other proteins that interact with this compound. In vivo studies have shown that N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 can improve lung function in animal models of cystic fibrosis, and can also reduce the severity of diarrhea in animal models of secretory diarrhea.

Advantages and Limitations for Lab Experiments

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has several advantages for use in lab experiments. It is a highly selective inhibitor of the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide protein, and does not affect other chloride channels or ion transporters. It is also relatively easy to synthesize, and can be obtained in high purity. However, N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has some limitations for use in lab experiments. It is not a reversible inhibitor, meaning that its effects cannot be easily reversed once it has bound to the this compound protein. It also has a relatively short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172. One area of research is the development of more potent and selective inhibitors of the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide protein. Another area of research is the optimization of the synthesis of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172, to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172, and to determine its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 involves several steps, including the preparation of the key intermediate 2-chloro-6-fluorobenzylamine, which is then reacted with 3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride to form the final product. The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide gene. N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been shown to selectively inhibit the mutant this compound protein, which is responsible for the symptoms of cystic fibrosis. N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has also been studied for its potential use in other diseases, such as polycystic kidney disease and secretory diarrhea.

Properties

Molecular Formula

C20H21ClFN5O

Molecular Weight

401.9 g/mol

IUPAC Name

(E)-N-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C20H21ClFN5O/c1-12-20(24-19(28)9-8-15-10-23-26(4)13(15)2)14(3)27(25-12)11-16-17(21)6-5-7-18(16)22/h5-10H,11H2,1-4H3,(H,24,28)/b9-8+

InChI Key

JEFAQXDDIBDQAD-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C

SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.